
Tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate is an organic compound with the molecular formula C11H14BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with a tert-butyl carbamate group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate typically involves the following steps:
Bromination and Chlorination: The starting material, 3-methylpyridine, undergoes bromination and chlorination to introduce bromine and chlorine atoms at the 2 and 6 positions, respectively.
Carbamate Formation: The brominated and chlorinated pyridine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized or reduced pyridine derivatives.
- Amine and tert-butyl alcohol from hydrolysis.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of substitution and elimination reactions on pyridine rings.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Investigated for its role in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The carbamate group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Tert-butyl (2-chloropyridin-3-yl)(methyl)carbamate: Lacks the bromine atom, which may alter its reactivity and binding properties.
Tert-butyl (2-bromo-3-pyridyl)carbamate: Similar structure but without the chlorine atom, affecting its chemical behavior.
Tert-butyl (2-bromo-6-fluoropyridin-3-yl)(methyl)carbamate: Substitution of chlorine with fluorine, leading to different electronic and steric effects.
Uniqueness: Tert-butyl (2-bromo-6-chloropyridin-3-yl)(methyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides distinct reactivity patterns and potential for diverse chemical transformations. This dual halogenation can enhance its utility in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-6-chloropyridin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(13)14-9(7)12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHZWRLQWSTPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-Chloro-2-(hydroxymethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol](/img/structure/B8079944.png)
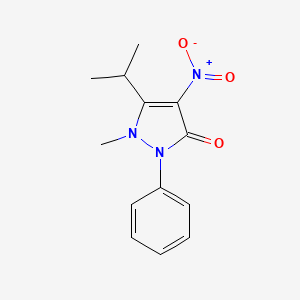
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B8079958.png)
![5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B8079966.png)
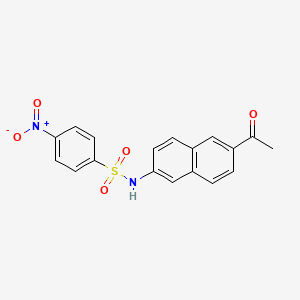
![tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8079974.png)
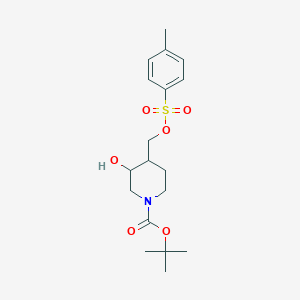

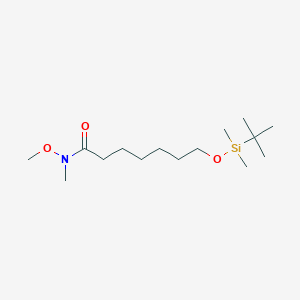
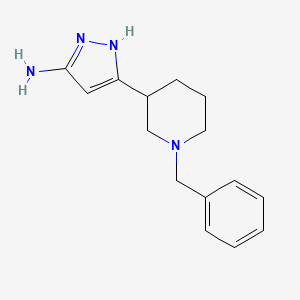

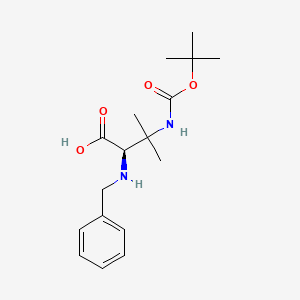
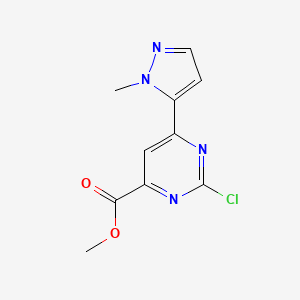
![5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B8080043.png)
